molecular formula C21H24N4O2S2 B4556384 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4556384
M. Wt: 428.6 g/mol
InChI Key: ZKIIZMXKXAELLN-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) features a fused pyrido[1,2-a]pyrimidin-4-one core with three critical substituents:

  • A (Z)-configured 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 2.
  • A 4-methylpiperidin-1-yl group at position 2.
  • A 9-methyl group on the pyrido ring.

This structure combines a planar heterocyclic core with a thiazolidinone-derived moiety, which is often associated with bioactivity in medicinal chemistry. The Z-configuration of the thiazolidinone methylidene group is stereoelectronically critical for interactions with biological targets .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-4-24-20(27)16(29-21(24)28)12-15-18(23-10-7-13(2)8-11-23)22-17-14(3)6-5-9-25(17)19(15)26/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIIZMXKXAELLN-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine coreEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Compound B (): Substituent at position 2: (1-phenylethyl)amino instead of 4-methylpiperidin-1-yl. Thiazolidinone substituent: 3-(2-methoxyethyl) vs. 3-ethyl in Compound A. Key difference: The aromatic (1-phenylethyl)amino group in Compound B may enhance π-π stacking but reduce solubility compared to the aliphatic 4-methylpiperidinyl group in Compound A .
  • Compound C (): Substituent at position 2: 4-methylpiperazin-1-yl (piperazine ring) vs. 4-methylpiperidin-1-yl (piperidine) in Compound A. Thiazolidinone substituent: 3-(3-methoxypropyl).
(b) Pyrazolo[3,4-d]pyrimidin-4-one Derivatives ():
  • Example: 10a and 10b Core structure: Pyrazolo-pyrimidinone instead of pyrido-pyrimidinone. Thiazolidinone substituents: 3-phenyl (10a) and 3-(4-chlorophenyl) (10b). Key difference: The pyrazole ring introduces a smaller heterocyclic system, which may alter binding kinetics.

Thiazolidinone Modifications

The thiazolidinone moiety is a common pharmacophore in Compounds A, B, and C. Variations include:

  • Substituent at position 3 :
    • Ethyl (Compound A) : Moderate lipophilicity and steric bulk.
    • 2-Methoxyethyl (Compound B) : Introduces polarity via the methoxy group, improving solubility .
    • 3-Methoxypropyl (Compound C) : Longer alkyl chain may increase flexibility and hydrophobic interactions .
  • Thioxo vs.

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound B Compound C
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 (methoxy reduces lipophilicity) ~2.8 (piperazine increases polarity)
Hydrogen Bond Acceptors 8 9 9
Solubility Low (alkyl/piperidinyl groups) Moderate (methoxy improves) High (piperazine enhances)
Bioavailability Likely moderate (balanced LogP) Lower due to aromatic amine Higher due to polar substituents

Table 1: Comparative physicochemical profiles based on substituent effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.